molecular formula C28H21N3O7 B11770106 Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 646038-64-4

Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

Cat. No.: B11770106
CAS No.: 646038-64-4
M. Wt: 511.5 g/mol
InChI Key: HCVMHZVEFVSRPJ-UHFFFAOYSA-N
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Description

Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound with the molecular formula C28H21N3O7. It is known for its unique structural features, which include a pyrrolo[1,2-a][1,10]phenanthroline core substituted with a nitrobenzoyl group and diethyl ester functionalities.

Preparation Methods

The synthesis of diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with biological macromolecules such as DNA and proteins. The nitrobenzoyl group may facilitate binding to these targets, while the pyrrolo[1,2-a][1,10]phenanthroline core provides a rigid, planar structure that can intercalate into DNA .

Comparison with Similar Compounds

Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

646038-64-4

Molecular Formula

C28H21N3O7

Molecular Weight

511.5 g/mol

IUPAC Name

diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C28H21N3O7/c1-3-37-27(33)21-20-14-11-17-8-7-16-6-5-15-29-23(16)24(17)30(20)25(22(21)28(34)38-4-2)26(32)18-9-12-19(13-10-18)31(35)36/h5-15H,3-4H2,1-2H3

InChI Key

HCVMHZVEFVSRPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=C(C=CC=N5)C=C3

Origin of Product

United States

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